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Introduction

The isolation of high-quality genomic DNA from whole blood is a fundamental starting point for

a vast array of molecular biology applications, including PCR, sequencing, and genotyping.

While numerous commercial kits are available, classical methods often provide a cost-effective

and efficient alternative, particularly for large-scale studies. The sodium perchlorate method is

a robust and reliable technique for extracting high molecular weight DNA. This method utilizes

the chaotropic properties of sodium perchlorate to effectively lyse cells and denature proteins,

facilitating the separation of DNA.[1][2] This document provides a detailed protocol and

supporting information for the extraction of genomic DNA from whole blood using sodium

perchlorate.

Principle of the Method

The sodium perchlorate DNA extraction method is a solution-based technique that relies on

selective precipitation to isolate DNA. The core principle involves several key steps:

Red Blood Cell (RBC) Lysis: Whole blood is first treated with a hypotonic lysis buffer. This

buffer selectively lyses the red blood cells, which lack a nucleus, while leaving the leukocytes

(white blood cells) intact.

Leukocyte Lysis and Protein Denaturation: The collected leukocytes are then resuspended

and lysed to release the genomic DNA. Sodium perchlorate, a strong chaotropic agent, is

introduced at this stage.[3] Chaotropic salts disrupt the structure of water and
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macromolecules, leading to the denaturation and precipitation of proteins, including DNases.

[3][4][5] This step is crucial for inactivating enzymes that could degrade the DNA.

Protein Removal: An organic solvent, typically chloroform or a phenol-chloroform mixture, is

used to separate the denatured proteins from the DNA in the aqueous phase. Centrifugation

partitions the mixture into an upper aqueous phase containing the DNA, a lower organic

phase, and an interphase with precipitated proteins.

DNA Precipitation: The DNA is then precipitated from the aqueous phase by the addition of

cold ethanol or isopropanol. The presence of salt (from the sodium perchlorate) neutralizes

the negative charge of the DNA backbone, allowing it to aggregate and precipitate out of

solution.[4][6]

Washing and Rehydration: The precipitated DNA is washed with 70% ethanol to remove any

remaining salts and other impurities. Finally, the purified DNA pellet is air-dried and

resuspended in a suitable buffer, such as TE buffer or nuclease-free water.

This method avoids the use of hazardous phenol in some protocols and can be significantly

more time-efficient than traditional phenol-chloroform extraction methods.[7]

Experimental Workflow
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Caption: Workflow for genomic DNA extraction from whole blood using the sodium perchlorate

method.

Quantitative Data Summary
The yield and purity of DNA extracted using the sodium perchlorate method can vary

depending on the specific protocol and the initial white blood cell count of the sample. The

following table summarizes representative data from a study comparing a kit-based method

with the perchlorate method.
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Method Average DNA Yield (ng/µL) Purity (A260/A280 Ratio)

Kit-Based Method 53 ± 6.2
Not explicitly stated, but one

sample was unsatisfactory.

Perchlorate Method (PC) 431 ± 67

Generally satisfactory, with 8

out of 60 samples being

unsatisfactory.

Data adapted from a comparative study on DNA extraction methods.[2]

It is important to note that while the perchlorate method can yield a significantly higher

concentration of DNA, careful technique is required to ensure high purity.[2]

Experimental Protocol
This protocol is a synthesis of several published methods for DNA extraction from whole blood

using sodium perchlorate.[1][2][8]

Materials and Reagents

Whole blood collected in EDTA-containing tubes

RBC Lysis Buffer (0.32 M Sucrose, 10 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1% Triton X-100)

Suspension Buffer (400 mM Tris-HCl pH 8.0, 60 mM EDTA, 150 mM NaCl, 1% SDS)

5 M Sodium Perchlorate (NaClO₄)

Chloroform:Isoamyl alcohol (24:1)

Ice-cold 100% Ethanol

70% Ethanol

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Pipettes and sterile, nuclease-free pipette tips
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15 mL or 50 mL conical tubes

Microcentrifuge tubes

Centrifuge

Vortex mixer

Water bath or heat block

Protocol

RBC Lysis: a. In a 50 mL conical tube, add 3 mL of whole blood to 12 mL of RBC Lysis

Buffer. b. Mix by inverting the tube for 4-5 minutes at room temperature. c. Centrifuge at

3000 x g for 5 minutes at room temperature. d. Carefully discard the supernatant without

disturbing the white blood cell pellet.

Leukocyte Lysis: a. Add 1 mL of Suspension Buffer to the cell pellet and vortex briefly to

resuspend the cells. b. Add 250 µL of 5 M Sodium Perchlorate and mix thoroughly by

inverting the tube several times. c. Incubate the mixture at 65°C for 15-20 minutes in a water

bath.

Protein Removal: a. Add 2 mL of Chloroform:Isoamyl alcohol (24:1) to the lysate. b. Mix on a

shaker or by vigorous inversion for 20-30 minutes at room temperature. c. Centrifuge at 2400

x g for 10 minutes. This will separate the mixture into two phases.

DNA Precipitation: a. Carefully transfer the upper aqueous phase to a clean 15 mL conical

tube using a sterile pipette. b. Add 2-3 volumes (approximately 4-6 mL) of ice-cold 100%

ethanol. c. Gently invert the tube until the DNA precipitates and forms a visible white, cloudy

mass. d. The DNA can be spooled out using a sealed glass Pasteur pipette or pelleted by

centrifugation.

Washing and Rehydration: a. If spooling, transfer the DNA to a microcentrifuge tube

containing 1 mL of 70% ethanol. If centrifuging, pellet the DNA at 5000 x g for 5 minutes,

discard the supernatant, and add 1 mL of 70% ethanol. b. Centrifuge at 5000 x g for 2

minutes. Carefully discard the ethanol wash. c. Repeat the wash with 70% ethanol. d. After

the final wash, remove as much ethanol as possible and allow the pellet to air dry for 10-15

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7801141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


minutes. Do not over-dry the pellet. e. Resuspend the DNA pellet in 100-200 µL of TE buffer

or nuclease-free water. Incubate at 37°C for at least 30 minutes to facilitate dissolution.

Safety Precautions

Sodium perchlorate is a strong oxidizing agent and can cause fire or explosion.[9][10] It is also

harmful if swallowed and can cause serious eye irritation.[9][10] Always handle sodium

perchlorate with appropriate personal protective equipment (PPE), including a lab coat, safety

glasses, and gloves.[9][10][11] Work in a well-ventilated area and keep it away from

combustible materials.[9][10][11] Chloroform is toxic and should be handled in a chemical fume

hood. Dispose of all chemical waste according to your institution's guidelines.

Signaling Pathways and Logical Relationships
The process of DNA extraction using sodium perchlorate is a linear workflow rather than a

biological signaling pathway. The logical relationship between the steps is sequential, where

the successful completion of each step is critical for the outcome of the subsequent step.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.geneseo.edu/sites/default/files/users/247/Sodium%20perchlorate.pdf
https://www.chemos.de/import/data/msds/GB_en/7791-07-3-A0014507-GB-en.pdf
https://www.geneseo.edu/sites/default/files/users/247/Sodium%20perchlorate.pdf
https://www.chemos.de/import/data/msds/GB_en/7791-07-3-A0014507-GB-en.pdf
https://www.geneseo.edu/sites/default/files/users/247/Sodium%20perchlorate.pdf
https://www.chemos.de/import/data/msds/GB_en/7791-07-3-A0014507-GB-en.pdf
https://labchem-wako.fujifilm.com/sds/W01W0119-0925JGHEEN.pdf
https://www.geneseo.edu/sites/default/files/users/247/Sodium%20perchlorate.pdf
https://www.chemos.de/import/data/msds/GB_en/7791-07-3-A0014507-GB-en.pdf
https://labchem-wako.fujifilm.com/sds/W01W0119-0925JGHEEN.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7801141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Input:
Whole Blood

Step 1: Isolate Leukocytes
(RBC Lysis & Centrifugation)

Provides cellular material

Step 2: Lyse Leukocytes & Denature Proteins
(Suspension Buffer & Sodium Perchlorate)

Provides concentrated source of DNA

Step 3: Separate Proteins from DNA
(Chloroform Extraction & Centrifugation)

Releases DNA into solution

Step 4: Concentrate & Purify DNA
(Ethanol Precipitation & Washing)

Provides aqueous DNA solution

Output:
Purified Genomic DNA

Yields final product

Click to download full resolution via product page

Caption: Logical flow of the sodium perchlorate DNA extraction protocol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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